2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide
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Overview
Description
2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide is a chemical compound belonging to the class of organic compounds known as oxadiazoles. This compound and its derivatives have been synthesized and analyzed for various chemical and biological properties.
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves the conversion of 3-[(4-methylphenyl)amino]propanehydrazide into several N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogues through cyclization to yield oxadiazoles, thiazoles, and triazole derivatives. These syntheses demonstrate the compound's potential for structural diversity and the exploration of its biological activities, such as antibacterial properties against specific strains like Rhizobium radiobacter (Tumosienė et al., 2012).
Molecular Structure Analysis
Molecular structure determination through X-ray crystallography of closely related compounds shows the presence of significant intramolecular and intermolecular interactions, such as hydrogen bonds and π···π interactions, which contribute to the stability and reactivity of these compounds (Sharma et al., 2016).
Chemical Reactions and Properties
Derivatives of the target compound participate in a variety of chemical reactions, offering insights into their reactivity patterns. For instance, they can undergo nucleophilic substitution reactions to form bi-heterocyclic structures with potential as urease inhibitors, indicating a method for developing compounds with specific biological activities (Abbasi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-6-8-12(9-7-10)13-18-14(21-19-13)11(2)17-15(20)16(3,4)5/h6-9,11H,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVRYUZVICNTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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